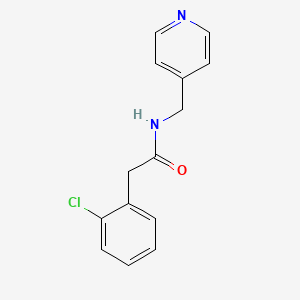![molecular formula C16H18N2O4S B15153025 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B15153025.png)
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid core with a sulfamoylphenyl ethylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Sulfamoylphenyl Ethylamine Intermediate: This step involves the reaction of 4-sulfamoylphenyl ethylamine with formaldehyde under acidic conditions to form the intermediate.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or to reduce other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid exerts its effects involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth and antimicrobial activity.
類似化合物との比較
Similar Compounds
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid: Known for its enzyme inhibitory properties.
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzenesulfonamide: Similar structure but with a sulfonamide group, also used as an enzyme inhibitor.
4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzamide: Contains an amide group, used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase with high specificity makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]benzoic acid |
InChI |
InChI=1S/C16H18N2O4S/c17-23(21,22)15-7-3-12(4-8-15)9-10-18-11-13-1-5-14(6-2-13)16(19)20/h1-8,18H,9-11H2,(H,19,20)(H2,17,21,22) |
InChIキー |
KGJASOWGEILRNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)C(=O)O)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


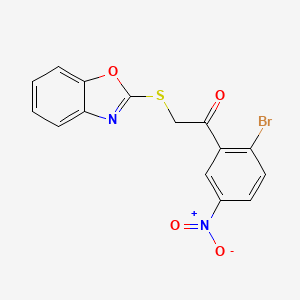
![3-bromo-4-ethoxy-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15152947.png)
![N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B15152953.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B15152960.png)
![1,3-dimethyl-5-({[3-(methylamino)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15152963.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B15152966.png)
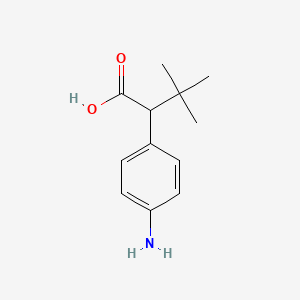
![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
![6-[4-(benzyloxy)phenyl]-1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15152992.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-fluorobenzyl)methanamine](/img/structure/B15153009.png)
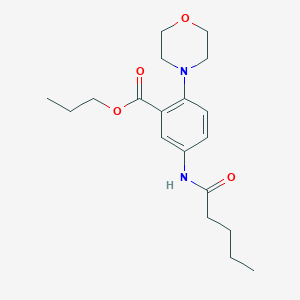
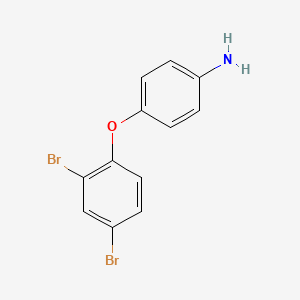
![2-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B15153038.png)
